molecular formula C9H8ClN3O4S B3024597 Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate CAS No. 79213-74-4

Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate

Cat. No.: B3024597
CAS No.: 79213-74-4
M. Wt: 289.7 g/mol
InChI Key: FPAKSOQSBLHGDU-UHFFFAOYSA-N
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Description

Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate is a chemical compound with the molecular formula C9H8ClN3O4S It is known for its unique structure, which includes a benzimidazole ring substituted with a chlorosulfonyl group and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate typically involves the reaction of 6-chloro-1H-benzimidazole with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with methyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole derivative and methyl carbamate.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common and typically require specific reagents and conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be used.

Major Products Formed

    Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.

    Benzimidazole Derivative and Methyl Carbamate: Formed from hydrolysis reactions.

Scientific Research Applications

Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The carbamate ester may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate: Unique due to its specific substitution pattern and combination of functional groups.

    6-Chloro-1H-benzimidazole: Lacks the chlorosulfonyl and carbamate groups, making it less reactive.

    Methyl carbamate: Lacks the benzimidazole ring and chlorosulfonyl group, resulting in different chemical properties.

Uniqueness

This compound is unique due to its combination of a benzimidazole ring, chlorosulfonyl group, and carbamate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl N-(6-chlorosulfonyl-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O4S/c1-17-9(14)13-8-11-6-3-2-5(18(10,15)16)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAKSOQSBLHGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568597
Record name Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79213-74-4
Record name Methyl N-[6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79213-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-carbomethoxyamino-benzimidazole (5.0 g, 0.026 mole) in chlorosulfonic acid (35.00 mL) was stirred at 0° C. for 30 min. and at room temperature for 3 hr. The resulting dark colored reaction mixture was carefully poured into an ice-water mixture (200 mL) and stirred at room temperature for 30 min. The resulting precipitate was filtered and washed throughly with cold water (500 ml). The solid was dried overnight under high vacuum in a desiccator over NaOH pallets to yield the desired compound (5.9 g. 78%) as a grey powder. 1H NMR (DMSO-d6) 3.89 (s, 3H), 7.55 (d, 1H, J=8.4 Hz.) 7.65 (d, 1H, J=8.4 Hz), 7.88 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
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Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Reactant of Route 3
Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Reactant of Route 4
Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Reactant of Route 5
Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate

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